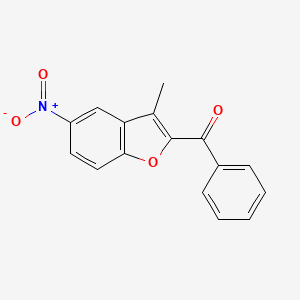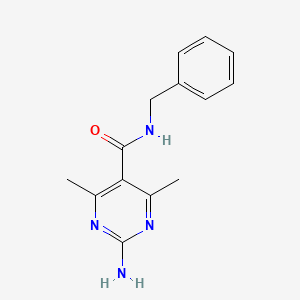
N,2-dimethyl-4-(4-pyridinyl)-5-pyrimidinecarboxamide
説明
N,2-dimethyl-4-(4-pyridinyl)-5-pyrimidinecarboxamide, also known as LAP-3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. LAP-3 is a pyrimidine derivative that has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of N,2-dimethyl-4-(4-pyridinyl)-5-pyrimidinecarboxamide is not fully understood, but studies have suggested that it works by inhibiting various enzymes and pathways in the body. N,2-dimethyl-4-(4-pyridinyl)-5-pyrimidinecarboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. N,2-dimethyl-4-(4-pyridinyl)-5-pyrimidinecarboxamide has also been shown to inhibit the activity of protein kinase C, which is an enzyme that is involved in various cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
N,2-dimethyl-4-(4-pyridinyl)-5-pyrimidinecarboxamide has been shown to have various biochemical and physiological effects in the body. Studies have shown that N,2-dimethyl-4-(4-pyridinyl)-5-pyrimidinecarboxamide can induce apoptosis in cancer cells by activating the caspase pathway. N,2-dimethyl-4-(4-pyridinyl)-5-pyrimidinecarboxamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In addition, N,2-dimethyl-4-(4-pyridinyl)-5-pyrimidinecarboxamide has been shown to protect neurons by reducing oxidative stress and inhibiting the aggregation of amyloid beta.
実験室実験の利点と制限
One of the major advantages of N,2-dimethyl-4-(4-pyridinyl)-5-pyrimidinecarboxamide for lab experiments is its versatility. N,2-dimethyl-4-(4-pyridinyl)-5-pyrimidinecarboxamide has been shown to have potential in various scientific research areas, which makes it a valuable tool for researchers. In addition, N,2-dimethyl-4-(4-pyridinyl)-5-pyrimidinecarboxamide is relatively easy to synthesize and has a high purity yield.
However, there are also limitations to using N,2-dimethyl-4-(4-pyridinyl)-5-pyrimidinecarboxamide in lab experiments. One limitation is that the mechanism of action of N,2-dimethyl-4-(4-pyridinyl)-5-pyrimidinecarboxamide is not fully understood, which makes it difficult to design experiments that target specific pathways. In addition, N,2-dimethyl-4-(4-pyridinyl)-5-pyrimidinecarboxamide has not been extensively studied in clinical trials, which makes it difficult to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for N,2-dimethyl-4-(4-pyridinyl)-5-pyrimidinecarboxamide research. One direction is to further study the mechanism of action of N,2-dimethyl-4-(4-pyridinyl)-5-pyrimidinecarboxamide in order to design more targeted experiments. Another direction is to conduct clinical trials to determine the safety and efficacy of N,2-dimethyl-4-(4-pyridinyl)-5-pyrimidinecarboxamide in humans. In addition, future research could focus on developing derivatives of N,2-dimethyl-4-(4-pyridinyl)-5-pyrimidinecarboxamide that have improved potency and selectivity. Overall, N,2-dimethyl-4-(4-pyridinyl)-5-pyrimidinecarboxamide has shown great potential as a therapeutic agent, and further research is needed to fully understand its capabilities.
科学的研究の応用
N,2-dimethyl-4-(4-pyridinyl)-5-pyrimidinecarboxamide has been extensively studied for its potential as a therapeutic agent in various scientific research areas. One of the major applications of N,2-dimethyl-4-(4-pyridinyl)-5-pyrimidinecarboxamide is in the field of cancer research. Studies have shown that N,2-dimethyl-4-(4-pyridinyl)-5-pyrimidinecarboxamide can inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. N,2-dimethyl-4-(4-pyridinyl)-5-pyrimidinecarboxamide has also been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body.
N,2-dimethyl-4-(4-pyridinyl)-5-pyrimidinecarboxamide has also been studied for its anti-inflammatory properties. Inflammation is a natural response of the body to injury or infection, but chronic inflammation can lead to various diseases such as arthritis, cardiovascular disease, and diabetes. Studies have shown that N,2-dimethyl-4-(4-pyridinyl)-5-pyrimidinecarboxamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
In addition, N,2-dimethyl-4-(4-pyridinyl)-5-pyrimidinecarboxamide has shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that N,2-dimethyl-4-(4-pyridinyl)-5-pyrimidinecarboxamide can inhibit the aggregation of amyloid beta, which is a protein that is associated with Alzheimer's disease. N,2-dimethyl-4-(4-pyridinyl)-5-pyrimidinecarboxamide has also been shown to protect dopaminergic neurons, which are the cells that are affected in Parkinson's disease.
特性
IUPAC Name |
N,2-dimethyl-4-pyridin-4-ylpyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-8-15-7-10(12(17)13-2)11(16-8)9-3-5-14-6-4-9/h3-7H,1-2H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOVEAJWGKMXED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C2=CC=NC=C2)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701217489 | |
| Record name | N,2-Dimethyl-4-(4-pyridinyl)-5-pyrimidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701217489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethyl-4-(4-pyridinyl)-5-pyrimidinecarboxamide | |
CAS RN |
400076-52-0 | |
| Record name | N,2-Dimethyl-4-(4-pyridinyl)-5-pyrimidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400076-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,2-Dimethyl-4-(4-pyridinyl)-5-pyrimidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701217489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-cyano-5-methyl-4-isoxazolecarboxamide](/img/structure/B3134002.png)
![1-(4-methoxybenzyl)-5-[4-(4-methylphenyl)-2-pyrimidinyl]dihydro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3134012.png)

![N-[(4-fluorobenzoyl)oxy]-2,2-dimethylpropanamide](/img/structure/B3134035.png)

![4-(4-(2-pyridinyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-yl)morpholine](/img/structure/B3134044.png)
![3-pyridin-4-yl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylic Acid](/img/structure/B3134050.png)
![3-pyridin-3-yl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylic Acid](/img/structure/B3134054.png)
![N-methyl-3-(3-pyridinyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B3134062.png)
![N-methyl-3-(4-pyridinyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B3134065.png)
![3-hydroxy-2-[5-nitro-2-oxo-1(2H)-pyridinyl]propyl 4-chlorobenzenecarboxylate](/img/structure/B3134082.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3134110.png)